(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine
Overview
Description
®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine is a piperazine derivative with a benzyl group, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.
Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a base.
Boc protection: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for ®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other drug intermediates.
Mechanism of Action
The mechanism of action of ®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-4-benzylpiperazine: Lacks the hydroxymethyl group.
®-1-Boc-4-(hydroxymethyl)piperazine: Lacks the benzyl group.
®-1-Boc-4-benzyl-3-(hydroxymethyl)piperidine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine is unique due to the presence of both the benzyl and hydroxymethyl groups on the piperazine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-10-14(12-20)19(15(21)11-18)9-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFQVFLXONCCSB-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N(C(=O)C1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](N(C(=O)C1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.